Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-
Brand Name: Vulcanchem
CAS No.: 11121-15-6
VCID: VC17108053
InChI: InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3
SMILES:
Molecular Formula: C27H36O6
Molecular Weight: 456.6 g/mol

Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-

CAS No.: 11121-15-6

Cat. No.: VC17108053

Molecular Formula: C27H36O6

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- - 11121-15-6

Specification

CAS No. 11121-15-6
Molecular Formula C27H36O6
Molecular Weight 456.6 g/mol
IUPAC Name 2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane
Standard InChI InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3
Standard InChI Key BIQUGUWHHLMHCS-UHFFFAOYSA-N
Canonical SMILES CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The compound is formally named Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-, reflecting its bisphenol A backbone modified with methyl-substituted ethylene glycol ethers and terminal epoxide groups .

Synonyms and Alternative Designations

  • Bisphenol A diglycidyl ether-ethylene oxide-propylene oxide copolymer

  • Modified bisphenol A epoxy resin

  • CAS RN 70613-36-4 (polymer form)

  • CAS RN 71033-08-4 (butoxymethyl variant)

Molecular Formula and Mass

PropertyValueSource
Molecular Formula(C21H24O4·C3H6O·C2H4O)x
C35H52O8 (butoxymethyl analog)
Molecular Weight442.55 (monomer unit)
600.78 (butoxymethyl analog)

The polymeric nature of CAS 70613-36-4 is evidenced by the repeating unit formula, while the butoxymethyl variant (CAS 71033-08-4) exists as a discrete molecule .

Synthesis and Structural Features

Synthetic Pathways

The compound is synthesized through nucleophilic ring-opening polymerization of epichlorohydrin with bisphenol A derivatives. Key steps include:

  • Etherification: Bisphenol A reacts with methyl-substituted ethylene glycol dichloride to form the dialkoxy intermediate.

  • Epoxidation: Treatment with epichlorohydrin under basic conditions introduces terminal oxirane groups .

Structural Characterization

  • Core Architecture: Central isopropylidene-bis(4-hydroxyphenyl) propane (bisphenol A) with para-substituted oxymethylene-oxyethylene-epoxide chains.

  • Stereoelectronic Effects: The sulfur atom in related thiazolidine-dione systems demonstrates strong electron-accepting properties, facilitating hydrogen bonding with aromatic protons .

Critical Functional Groups:

  • Oxirane (Epoxide): Responsible for cross-linking in polymer applications.

  • Ether Linkages: Provide structural flexibility and chemical resistance.

  • Aromatic Rings: Enhance thermal stability and rigidity .

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueSource
Boiling Point676.0±55.0 °C (predicted)
Density1.095±0.06 g/cm³
SolubilityInsoluble in water; soluble in polar aprotic solvents (e.g., DMF)

Spectroscopic Data

  • NMR: Aryl protons exhibit downfield shifts (δ 7.2–6.8 ppm) due to electron-withdrawing epoxide groups. Unusual upfield shifts in methylene protons (δ 3.1–3.5 ppm) suggest intramolecular hydrogen bonding .

  • PXRD: Crystalline regions in polymeric forms show d-spacings characteristic of layered epoxy-aromatic structures .

Reactivity and Applications

Cascade Transformations

In DMF solvent, oxirane moieties undergo nucleophilic attack by thiazolidine-2,4-diones, producing 1,4-oxathian-2-ones via ring-expansion mechanisms . This reactivity underpins its utility in:

Polymer Chemistry

  • Cross-Linking Agent: Forms three-dimensional networks with amines or anhydrides.

  • Composite Materials: Enhances mechanical strength in fiber-reinforced plastics .

Pharmaceutical Intermediates

  • Serves as a precursor to heterocyclic compounds with antimicrobial activity .

Industrial Formulations

ApplicationFunctionExample Use Case
CoatingsMatrix resinAnti-corrosive paints
AdhesivesTackifierAerospace structural bonds
EncapsulantsDielectric materialMicroelectronics packaging
ParameterSpecificationSource
Signal WordWarning
Hazard StatementH317 (May cause allergic skin reaction)
Precautionary MeasuresP261 (Avoid inhalation), P280 (Wear protective gloves)

Regulatory Status

  • FDA 21 CFR 175.300: Approved for use in food-contact surface coatings .

  • EPA Registration: Listed under the Toxic Substances Control Act (TSCA) .

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